molecular formula C8H12N2O2S B13226314 N-propyl-3-Pyridinesulfonamide

N-propyl-3-Pyridinesulfonamide

Cat. No.: B13226314
M. Wt: 200.26 g/mol
InChI Key: SZMSPBFXVYNAFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-propyl-3-Pyridinesulfonamide is a chemical compound with the molecular formula C8H12N2O2S and a molecular weight of 200.26 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a sulfonamide group and a propyl chain. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propyl-3-Pyridinesulfonamide typically involves the reaction of 3-pyridinesulfonyl chloride with propylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, including continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-propyl-3-Pyridinesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-propyl-3-Pyridinesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-propyl-3-Pyridinesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-propyl-3-Pyridinesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl chain enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and increasing its bioavailability .

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

N-propylpyridine-3-sulfonamide

InChI

InChI=1S/C8H12N2O2S/c1-2-5-10-13(11,12)8-4-3-6-9-7-8/h3-4,6-7,10H,2,5H2,1H3

InChI Key

SZMSPBFXVYNAFA-UHFFFAOYSA-N

Canonical SMILES

CCCNS(=O)(=O)C1=CN=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.